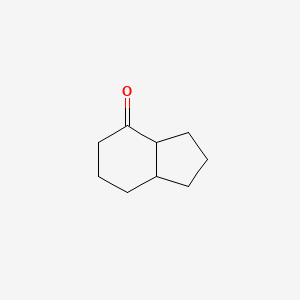

hexahydro-1H-inden-4(2H)-one

Description

Properties

CAS No. |

5686-83-9 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

1,2,3,3a,5,6,7,7a-octahydroinden-4-one |

InChI |

InChI=1S/C9H14O/c10-9-6-2-4-7-3-1-5-8(7)9/h7-8H,1-6H2 |

InChI Key |

FKHQVTZBKCBVOA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CCCC(=O)C2C1 |

Origin of Product |

United States |

Scientific Research Applications

Chemistry

Hexahydro-1H-inden-4(2H)-one serves as a building block in organic synthesis. Its unique structure allows for the preparation of more complex molecules through various chemical reactions such as:

- Oxidation : The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

- Reduction : It can be reduced to form alcohols or other reduced products.

- Substitution Reactions : The compound can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Biology

Research indicates that this compound exhibits significant antimicrobial properties , effective against various pathogens including bacteria and fungi. Additionally, it has been studied for its potential anti-inflammatory effects , suggesting its utility in developing new therapeutic agents.

Medicine

The compound is explored as a precursor for synthesizing pharmaceutical compounds. Its biological activities make it a candidate for drug development aimed at treating infections and inflammatory conditions.

Industry

In addition to its biological applications, this compound is utilized in the production of fragrances and flavors , capitalizing on its unique chemical properties that contribute to desirable sensory characteristics.

Case Study 1: Antimicrobial Activity

A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to the compound's ability to disrupt microbial cell membranes, leading to cell lysis.

Case Study 2: Anti-inflammatory Effects

Another research project investigated the anti-inflammatory properties of this compound in an animal model of inflammation. Results indicated that the compound reduced inflammation markers significantly compared to control groups, suggesting potential therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structural analogs of hexahydro-1H-inden-4(2H)-one, highlighting differences in substituents, saturation, and functional groups:

Key Differences and Implications

Substituent Effects :

- Cashmeran (CAS 33704-61-9) contains five methyl groups, enhancing its volatility and stability, making it suitable for perfumery . In contrast, this compound lacks such substituents, rendering it more reactive in ketone-based transformations .

- The methyl group at C7a in (7aS)-7a-methyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one (CAS 54725-16-5) introduces steric hindrance, affecting nucleophilic attack at the ketone .

Ketone Position: Moving the ketone from C4 (this compound) to C2 (CAS 54725-16-5) alters resonance stabilization and reactivity. For example, C2 ketones are more prone to enolate formation due to increased acidity of α-hydrogens .

Stereochemical Complexity: Derivatives like (1R,3aR,7aR)-7a-methyl-1-((R)-6-methylheptan-2-yl)this compound (CAS 66251-18-1) exhibit chirality critical for biological activity in vitamin D analogs . This contrasts with simpler, non-chiral analogs like Cashmeran.

Research Findings

- Synthetic Utility: this compound’s synthetic flexibility is demonstrated in sieboldine A synthesis, where stereoselective cyclization achieves the desired N-hydroxyazacyclononane ring .

- Analytical Characterization : X-ray crystallography and DFT calculations (utilizing SHELX software ) resolve stereochemical ambiguities in analogs, such as diastereomers α-19 and β-19 from .

Data Table: Physical and Spectral Properties

Q & A

Q. What are the key synthetic routes to access hexahydro-1H-inden-4(2H)-one derivatives, and how are stereochemical outcomes controlled?

Methodological Answer: this compound derivatives are often synthesized via gold(I)-catalyzed cyclization or pinacol-terminated cyclization strategies. For example, the core structure of (+)-sieboldine A was constructed using a gold-catalyzed alkyne activation, enabling the formation of an N-hydroxyazacyclononane ring . Stereochemical control is achieved through chiral auxiliaries (e.g., tert-butyldiphenylsilyl groups) or asymmetric catalysis, as seen in the diastereoselective synthesis of hydrindanones (52% yield for α-19 vs. 13% for β-19) . Key steps include optimizing reaction temperature, solvent polarity, and catalyst loading to favor specific transition states.

Q. How can researchers characterize the conformational flexibility of this compound derivatives?

Methodological Answer: Conformational analysis is performed using NMR spectroscopy (e.g., - and -NMR) to identify coupling constants and dihedral angles, as demonstrated for hydrindanone diastereomers . Computational methods (DFT or molecular mechanics) complement experimental data by modeling ring puckering and steric interactions. For crystallographic validation, software like SHELXL refines X-ray diffraction data to resolve bond lengths and angles .

Q. What safety protocols are critical when handling this compound intermediates?

Methodological Answer: Strict PPE (gloves, goggles, lab coats) is required due to the compound’s potential toxicity. Reactions involving volatile byproducts should be conducted in fume hoods. Waste must be segregated and treated by certified facilities to avoid environmental contamination . For air-sensitive intermediates (e.g., silyl-protected derivatives), gloveboxes or Schlenk lines are recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported diastereomer ratios during hydrindanone synthesis?

Methodological Answer: Discrepancies in diastereomer ratios (e.g., α-19:β-19 = 52%:13% vs. literature reports) may arise from variations in reaction kinetics or purification methods. To address this:

- Perform time-resolved -NMR to monitor intermediate formation.

- Optimize chromatographic conditions (e.g., column polarity, gradient elution) to improve separation .

- Use high-resolution mass spectrometry (HRMS) to confirm molecular integrity post-purification .

Q. What strategies improve the refinement of this compound crystal structures in low-resolution datasets?

Methodological Answer: For low-resolution crystallographic

- Apply twin refinement in SHELXL to model twinned crystals, common in strained ring systems .

- Use ORTEP-3 to visualize thermal ellipsoids and validate atomic displacement parameters .

- Incorporate restraints for bond lengths and angles based on analogous structures (e.g., from the Cambridge Structural Database) .

Q. How can ring-puckering coordinates inform the design of this compound analogs with tailored bioactivity?

Methodological Answer: Puckering coordinates (amplitude , phase ) quantify non-planar ring conformations, which influence binding affinity. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.